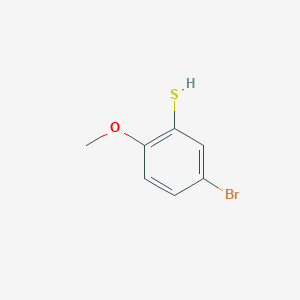

5-Bromo-2-methoxybenzene-1-thiol

Description

Properties

IUPAC Name |

5-bromo-2-methoxybenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-9-6-3-2-5(8)4-7(6)10/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWMBFHESONALO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307195 | |

| Record name | 5-Bromo-2-methoxybenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90150-99-5 | |

| Record name | 5-Bromo-2-methoxybenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90150-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methoxybenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methoxybenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxybenzene-1-thiol typically involves the following steps:

-

Bromination: : The starting material, 2-methoxybenzene (anisole), undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). This reaction introduces a bromine atom at the para position relative to the methoxy group, yielding 5-bromo-2-methoxybenzene.

-

Thiol Substitution: : The brominated product is then subjected to a substitution reaction with thiourea (NH2CSNH2) in the presence of a base such as sodium hydroxide (NaOH). This step replaces the bromine atom with a thiol group, resulting in the formation of 5-Bromo-2-methoxybenzene-1-thiol.

Industrial Production Methods

Industrial production of 5-Bromo-2-methoxybenzene-1-thiol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity of the final product. The industrial methods also incorporate purification steps like recrystallization and distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : 5-Bromo-2-methoxybenzene-1-thiol can undergo oxidation reactions, where the thiol group is converted to a sulfonic acid group. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

-

Reduction: : The compound can also participate in reduction reactions, where the bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

-

Substitution: : The thiol group in 5-Bromo-2-methoxybenzene-1-thiol can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: 5-Bromo-2-methoxybenzenesulfonic acid

Reduction: 2-Methoxybenzenethiol

Substitution: Various substituted thiol derivatives

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various reactions such as:

- Cross-coupling reactions: Utilizing its thiol group for the formation of thioether linkages.

- Functionalization: The bromine atom can be replaced or modified to introduce other functional groups, enhancing the compound's reactivity.

Table 1: Common Reactions Involving 5-Bromo-2-methoxybenzene-1-thiol

| Reaction Type | Description | Products |

|---|---|---|

| Cross-Coupling | Reaction with organometallic reagents | Thioethers |

| Nucleophilic Substitution | Thiol group substitution with halides | Modified thiols |

| Electrophilic Aromatic Substitution | Further functionalization of the aromatic ring | Diverse derivatives |

Research indicates that 5-bromo-2-methoxybenzene-1-thiol exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi.

- Anticancer Activity: The compound has been evaluated for its effects on cancer cell lines. For instance, it has shown antiproliferative effects in MDA-MB-435 cancer cells, indicating its potential as an anticancer agent .

Table 2: Biological Evaluation of 5-Bromo-2-methoxybenzene-1-thiol Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Activity Type |

|---|---|---|---|

| 5-Bromo-2-methoxybenzene-1-thiol | MDA-MB-435 | 15.0 | Antiproliferative |

| Derivative A | HCT116 | 10.5 | Antitumor |

| Derivative B | CaCo-2 | 12.0 | Antitumor |

Material Science

The compound is also explored for its applications in developing new materials, particularly in:

- Polymer Chemistry: As a thiol component in thiol-ene polymerizations, enhancing material properties such as elasticity and thermal stability.

- Sensor Development: Its ability to form stable complexes with metals makes it suitable for sensor applications.

Case Study 1: Anticancer Research

A study evaluated the effects of 5-bromo-2-methoxybenzene-1-thiol on microtubule dynamics in cancer cells. The results indicated that the compound induced significant microtubule loss at concentrations above 50 µM, leading to cell cycle arrest and apoptosis .

Case Study 2: Synthesis Optimization

In industrial applications, a novel synthetic route was developed for producing derivatives of this compound on a large scale. The process involved optimizing reaction conditions to achieve high yields while minimizing costs. This method demonstrated scalability and efficiency, producing up to 70 kg per batch with a total yield of 24% .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxybenzene-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of enzyme activity. The bromine and methoxy groups contribute to the compound’s overall reactivity and specificity towards certain biological targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Bromo-2-methoxybenzene-1-thiol with four structurally related brominated compounds from the evidence:

Reactivity and Stability

- Thiol vs. Tetrazole/Benzothiazole : The thiol group in 5-Bromo-2-methoxybenzene-1-thiol is prone to oxidation, forming disulfides, whereas tetrazole (in 5-(5-Bromo-2-thienyl)-1H-tetrazole) and benzothiazole derivatives exhibit higher thermal stability due to aromatic stabilization .

- Methoxy vs. Halogen Substituents : The methoxy group in the target compound enhances electron density on the benzene ring, favoring electrophilic substitution. In contrast, chloro or bromomethyl groups (e.g., 2'-bromo-2-chloro-5-methoxybiphenyl and 5-bromo-2-(bromomethyl)-benzothiazole ) increase electrophilicity, enabling nucleophilic attacks.

Key Research Findings and Data Gaps

- Synthetic Yields : Cross-coupling reactions for biphenyl analogs (e.g., 2'-bromo-2-chloro-5-methoxybiphenyl) achieve moderate yields (42%) , suggesting similar challenges for the target compound’s synthesis.

- Safety Data: Limited hazard information exists for 5-Bromo-2-methoxybenzene-1-thiol, but related brominated compounds (e.g., benzothiazoles ) require careful handling due to respiratory hazards.

- Solubility : Thiol-containing aromatics are typically less water-soluble than tetrazoles or benzimidazoles, though explicit data are absent in the evidence.

Biological Activity

5-Bromo-2-methoxybenzene-1-thiol, also known as 5-bromo-2-methoxyphenyl thiol, is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

5-Bromo-2-methoxybenzene-1-thiol has the molecular formula C₇H₇BrOS and a molecular weight of approximately 219.1 g/mol. Its structure features a bromine atom and a methoxy group attached to a benzene ring, with a thiol (-SH) functional group that is crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of 5-bromo-2-methoxybenzene-1-thiol exhibit significant cytotoxic effects on various cancer cell lines. For instance, research has shown that compounds related to this structure can inhibit cell proliferation and induce apoptosis in cancer cells. The IC₅₀ values (the concentration required to inhibit cell viability by 50%) for these compounds have been determined using the MTT assay across several cancer cell lines, including HeLa (cervical cancer), SH-SY5Y (neuroblastoma), and MCF7 (breast cancer) cells.

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Bromo-2-methoxybenzene-1-thiol | HeLa | 15.3 | Induction of ROS and apoptosis |

| 5-Bromo-2-methoxybenzene-1-thiol | SH-SY5Y | 12.8 | Cell cycle arrest at G0/G1 phase |

| 5-Bromo-2-methoxybenzene-1-thiol | MCF7 | 10.5 | Inhibition of tubulin polymerization |

The mechanism of action appears to involve the induction of reactive oxygen species (ROS), which leads to oxidative stress and subsequent apoptosis in cancer cells .

Antimicrobial Activity

In addition to its antitumor properties, 5-bromo-2-methoxybenzene-1-thiol has shown promising antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. Studies have demonstrated that this compound can disrupt bacterial membranes and inhibit cell growth effectively.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | < 5 µM |

| Staphylococcus aureus | < 10 µM |

| Escherichia coli | < 15 µM |

The antimicrobial mechanism is thought to involve membrane disruption and interference with cellular processes essential for bacterial survival .

Study on Cancer Cell Lines

A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry reported that derivatives of the compound exhibited significant cytotoxicity against MCF7 cells. The study utilized flow cytometry to analyze cell cycle distribution and found that treatment with the compound resulted in G2/M phase arrest followed by apoptosis .

Study on Antimycobacterial Activity

Another study focused on the antimicrobial properties of similar thiol compounds against Mycobacterium tuberculosis. The researchers noted that compounds with thiol groups had enhanced activity due to their ability to permeabilize bacterial membranes, leading to increased efficacy against resistant strains .

Q & A

Q. What are the recommended synthetic routes for 5-bromo-2-methoxybenzene-1-thiol, and how can reaction conditions be optimized?

Q. How can the purity and structural integrity of 5-bromo-2-methoxybenzene-1-thiol be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/GC-MS : To assess purity (>98% threshold for research-grade compounds).

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C2, bromo at C5, and thiol at C1). Key signals include δ ~3.8 ppm (OCH₃) and δ ~4.2 ppm (SH, broad peak in DMSO-d₆).

- FT-IR : Confirm S-H stretch (~2550 cm⁻¹) and C-Br vibration (~550 cm⁻¹) .

- Elemental Analysis : Match experimental C, H, S, and Br percentages with theoretical values.

Q. What are the stability considerations for storing 5-bromo-2-methoxybenzene-1-thiol, and how can degradation be mitigated?

- Methodological Answer : Thiols are prone to oxidation and dimerization. Store under inert gas (N₂/Ar) at ≤ -20°C in amber vials to prevent light-induced degradation. Use stabilizing agents like 1,4-dithiothreitol (DTT) in solution phases. Regularly monitor via TLC or LC-MS for disulfide formation (R-S-S-R) .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, OCH₃) influence the reactivity of 5-bromo-2-methoxybenzene-1-thiol in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromo group (C5) and electron-donating methoxy group (C2) create a polarized aromatic system. This enhances nucleophilic aromatic substitution (SNAr) at C5 but may hinder Pd-catalyzed couplings (e.g., Suzuki) due to steric and electronic effects. Computational studies (DFT) can predict reactive sites, while experimental screening of ligands (e.g., XPhos) improves coupling efficiency .

Q. What experimental strategies resolve contradictions in reported reaction yields for thiol-functionalized bromoarenes?

- Methodological Answer : Discrepancies often arise from trace moisture or oxygen. Implement rigorous inert-atmosphere techniques (Schlenk line/glovebox) and standardized substrate ratios. Replicate conflicting studies under controlled conditions (e.g., solvent purity, catalyst lot). Use kinetic profiling (e.g., in situ IR) to identify rate-limiting steps .

Q. How does 5-bromo-2-methoxybenzene-1-thiol interact with environmental surfaces, and what are the implications for indoor air chemistry studies?

- Methodological Answer : Thiols adsorb strongly to indoor surfaces (e.g., glass, polymers) via hydrogen bonding and van der Waals interactions. Use microspectroscopic techniques (ToF-SIMS, AFM-IR) to map adsorption kinetics. Co-exposure studies with ozone can reveal secondary pollutant formation (e.g., sulfonic acids) .

Data Contradiction Analysis

Q. Why do literature reports vary on the toxicity profile of 5-bromo-2-methoxybenzene-1-thiol?

- Methodological Answer : Limited ecotoxicological data exist for this compound (e.g., EC₅₀, LC₅₀). Existing studies often use inconsistent models (e.g., Daphnia magna vs. zebrafish embryos). Standardize testing per OECD guidelines and cross-validate with computational QSAR models .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.